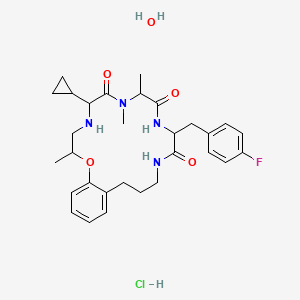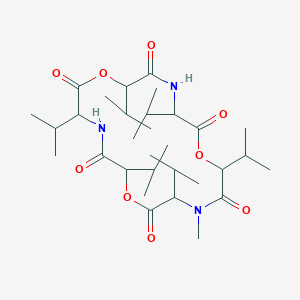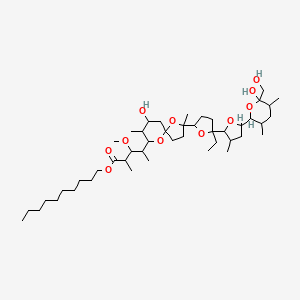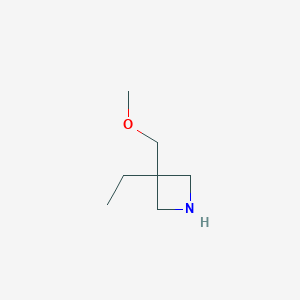![molecular formula C36H54O8 B12285978 (13-acetyloxy-8-formyl-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl) tetradecanoate](/img/structure/B12285978.png)
(13-acetyloxy-8-formyl-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl) tetradecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物 (13-アセチルオキシ-8-ホルミル-1,6-ジヒドロキシ-4,12,12,15-テトラメチル-5-オキソ-14-テトラシクロ[8.5.0.02,6.011,13]ペンタデカ-3,8-ジエニル) テトラデカン酸は、独自のテトラシクリック構造を持つ複雑な有機分子です。
製造方法
合成経路および反応条件
(13-アセチルオキシ-8-ホルミル-1,6-ジヒドロキシ-4,12,12,15-テトラメチル-5-オキソ-14-テトラシクロ[8.5.0.02,6.011,13]ペンタデカ-3,8-ジエニル) テトラデカン酸の合成は、通常、より単純な有機前駆体から始まる複数の手順を伴います。合成経路には、以下が含まれる場合があります。
テトラシクリックコアの形成: この手順では、一連の環化反応を通じてテトラシクリックフレームワークを構築します。
官能基の導入: アセチルオキシ、ホルミル、ヒドロキシ、およびオキソ基は、アセチル化、ホルミル化、ヒドロキシル化、酸化などの特定の反応によって導入されます。
エステル化: 最終段階では、テトラデカン酸基をテトラシクリックコアに付加するためにエステル化を行います。
工業生産方法
この化合物の工業生産では、規模、収率、および費用対効果を向上させるために合成経路を最適化する必要があります。これには、最終生成物の高純度と一貫性を確保するために、連続フローリアクター、高度な触媒、および精製技術の使用が含まれる場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (13-acetyloxy-8-formyl-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl) tetradecanoate typically involves multiple steps, starting from simpler organic precursors. The synthetic route may include:
Formation of the Tetracyclic Core: This step involves constructing the tetracyclic framework through a series of cyclization reactions.
Functional Group Introduction: The acetyloxy, formyl, hydroxy, and oxo groups are introduced through specific reactions such as acetylation, formylation, hydroxylation, and oxidation.
Esterification: The final step involves esterification to attach the tetradecanoate group to the tetracyclic core.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and consistency of the final product.
化学反応の分析
反応の種類
この化合物は、以下を含むさまざまな化学反応を受けます。
酸化: ヒドロキシ基は、ケトンまたはアルデヒドを形成するように酸化できます。
還元: ホルミル基は、第一級アルコールに還元できます。
置換: アセチルオキシ基は、求核置換反応を通じて他の官能基と置換できます。
一般的な試薬および条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤が使用されます。
置換: アミンやチオールなどの求核剤は、塩基性条件下で使用してアセチルオキシ基を置換できます。
主な生成物
酸化: ジケトンまたはジアルデヒドの生成。
還元: 第一級アルコールの生成。
置換: アミドまたはチオエステルの生成。
科学的研究の応用
この化合物は、以下を含む科学研究において幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性または抗がん性などの潜在的な生物活性について研究されています。
医学: 潜在的な治療効果と医薬品開発のリード化合物として調査されています。
産業: 特殊化学薬品や材料の合成に使用されます。
作用機序
(13-アセチルオキシ-8-ホルミル-1,6-ジヒドロキシ-4,12,12,15-テトラメチル-5-オキソ-14-テトラシクロ[8.5.0.02,6.011,13]ペンタデカ-3,8-ジエニル) テトラデカン酸の作用機序は、特定の分子標的および経路との相互作用を伴います。この化合物は、以下によって効果を発揮する可能性があります。
酵素への結合: 代謝経路に関与する酵素を阻害または活性化します。
受容体との相互作用: 細胞シグナル伝達に影響を与えるために受容体活性を調節します。
遺伝子発現の変更: 転写因子と遺伝子発現に影響を与えて細胞機能を調節します。
類似化合物の比較
類似化合物
ホルボールエステル: テトラシクリック構造と生物活性が類似している化合物。
ジテルペノイド: 構造的特徴と化学的性質が類似している化合物のクラス。
独自性
(13-アセチルオキシ-8-ホルミル-1,6-ジヒドロキシ-4,12,12,15-テトラメチル-5-オキソ-14-テトラシクロ[8.5.0.02,6.011,13]ペンタデカ-3,8-ジエニル) テトラデカン酸の独自性は、官能基の特定の組み合わせとその多様な化学反応性と生物活性への潜在能力にあります。これは、研究と工業用途に貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Phorbol Esters: Compounds with similar tetracyclic structures and biological activities.
Diterpenoids: A class of compounds with similar structural features and chemical properties.
Uniqueness
The uniqueness of (13-acetyloxy-8-formyl-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl) tetradecanoate lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activities, making it a valuable compound for research and industrial applications.
特性
分子式 |
C36H54O8 |
|---|---|
分子量 |
614.8 g/mol |
IUPAC名 |
(13-acetyloxy-8-formyl-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl) tetradecanoate |
InChI |
InChI=1S/C36H54O8/c1-7-8-9-10-11-12-13-14-15-16-17-18-29(39)43-32-24(3)35(42)27(30-33(5,6)36(30,32)44-25(4)38)20-26(22-37)21-34(41)28(35)19-23(2)31(34)40/h19-20,22,24,27-28,30,32,41-42H,7-18,21H2,1-6H3 |
InChIキー |
AHLWZBVXSWOPPL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)C=O)C4C1(C4(C)C)OC(=O)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 5-{[2-chloro-4-(trifluoromethyl)phenyl]sulfanyl}-2-nitrobenzoate](/img/structure/B12285921.png)


![N-(3,3-dimethylbutan-2-yl)-6-[(3-fluorophenyl)methoxy]pyridine-3-carboxamide](/img/structure/B12285933.png)


![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12285960.png)

![2-[Fluoro(diphenyl)methyl]pyrrolidine](/img/structure/B12285964.png)
![3,4,5-Trihydroxy-6-[[3-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid](/img/structure/B12285968.png)
![3-O-[(tert-Butyldiphenylsilyl]-6-O-(D,L-1-Ethoxyethyl)-1,2](/img/structure/B12285971.png)
